Digitoxose, D-
Description
Structural Classification as a 2,6-Dideoxyhexose Digitoxose is structurally classified as a 2,6-dideoxyhexosenih.govnih.govwikidata.org. This classification indicates that it is a six-carbon sugar (hexose) that lacks hydroxyl groups at the 2 and 6 positions of the carbon chainontosight.ai. The chemical structure of digitoxose is characterized as 2,6-dideoxy-D-ribo-hexose or 2,6-dideoxyribohexopyranosedrugfuture.comontosight.ai. Its molecular formula is C₆H₁₂O₄, and its molecular weight is approximately 148.16 g/moldrugfuture.combiosynth.comnih.govcymitquimica.comfda.gov. The absence of hydroxyl groups at the C-2 and C-6 positions is a defining feature that distinguishes it from other hexoses and is crucial for its biological activity and its role in forming glycosidic bondsontosight.ai. Digitoxose can exist in various forms, including the pyranose ring structureontosight.ainih.gov. The D-enantiomer is commonly found in cardiac glycosides, while both D- and L-enantiomers can occur in bacterial natural productsnsf.gov.
The chemical properties of Digitoxose are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₄ | drugfuture.combiosynth.comnih.govcymitquimica.comfda.gov |
| Molecular Weight | 148.16 g/mol | drugfuture.combiosynth.comnih.govcymitquimica.comfda.gov |
| CAS Number | 527-52-6 | biosynth.comnih.govfda.govlabsolu.ca |
| PubChem CID | 94168 (D-Digitoxose) | nih.govfda.govlabsolu.campg.de |
| Melting Point | 112°C | drugfuture.com |
| Optical Rotation | [α]D¹⁷ +46.3° (in water); [α]D²⁰ +39.1° (in methanol) | drugfuture.com |
| Solubility | Freely soluble in water; soluble in acetone, ethanol; practically insoluble in ether | drugfuture.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trihydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFRNGYBHLBCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-52-6 | |
| Record name | Digitoxose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dideoxy-D-altrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthesis of Digitoxose
Enzymatic Pathways and Mechanistic Elucidation
The biosynthesis of digitoxose proceeds through several distinct enzymatic steps, involving activation of a precursor sugar and subsequent deoxygenation and modification reactions.
Origin from Glucose-1-Phosphate and Early Pathway Intermediates (e.g., TDP-activated forms)
The biosynthetic pathway to digitoxose typically begins with glucose-1-phosphate, a central metabolite in carbohydrate metabolism. wisc.eduacs.org Glucose-1-phosphate is activated by coupling with a nucleotide, most commonly thymidine (B127349) triphosphate (TTP), catalyzed by a nucleotidylyltransferase enzyme. researchgate.netmodelseed.orgmicrobiologyresearch.org This reaction yields thymidine diphosphate-glucose (TDP-glucose), an activated sugar nucleotide that serves as the starting point for the synthesis of many deoxysugars, including digitoxose. acs.orgwikipedia.orgecmdb.camcgill.ca In the biosynthesis of L-digitoxose in Streptomyces venezuelae ISP5230, the jadQ gene product, a glucose-1-phosphate nucleotidyltransferase, is responsible for activating glucose to its nucleotide diphosphate (B83284) derivative. microbiologyresearch.org
Key Enzymatic Steps and Associated Deoxygenation/Reduction Reactions
Following the formation of TDP-glucose, a series of enzymatic reactions lead to the characteristic 2,6-dideoxy structure of digitoxose. A crucial early step involves a 4,6-dehydratase, which catalyzes the dehydration at the C-4 and C-6 positions of the hexose (B10828440) ring, leading to the formation of TDP-4-keto-6-deoxy-D-glucose. acs.orgresearchgate.netmicrobiologyresearch.orgnih.gov This intermediate is common to the biosynthesis of many 6-deoxyhexoses. nih.govresearchgate.net
Subsequently, deoxygenation at the C-2 position and modification at the C-3 position occur. In the L-digitoxose pathway in A. kijaniata, a 2,3-dehydratase, such as KijB1, triggers dehydration at C-2 and C-3, yielding an intermediate with a double bond and a keto group. wisc.edunih.gov A ketoreductase, such as KijD10, then reduces the C-3 keto group. wisc.edunih.gov Further steps involve epimerization and reduction reactions to establish the final configuration of digitoxose. For instance, a 5-epimerase like KijD11 and a 4-ketoreductase like KijC2 are involved in the conversion of intermediates to TDP-L-digitoxose in A. kijaniata. nih.gov The biosynthesis of TDP-D-digitoxose follows a similar pathway but diverges in later steps, particularly at the C-3 ketoreduction, resulting in a different stereochemistry at this position. researchgate.net
Role of Specific Biosynthetic Enzymes (e.g., KijD10, KijB1, KijD11, KijC2, JadO-V gene products)
Specific enzymes play critical roles in catalyzing the individual steps of digitoxose biosynthesis. In Actinomadura kijaniata, the enzymes KijD5, KijD4, KijB1, KijD10, KijD11, and KijC2 have been shown to be involved in the enzymatic synthesis of TDP-L-digitoxose in vitro. nih.gov KijB1 is identified as a 2,3-dehydratase responsible for the dehydration at C-2 and C-3. wisc.edunih.gov KijD10 is an NADPH-dependent C-3''-ketoreductase that catalyzes the reduction of the C-3 keto group. wisc.edunih.govnih.gov Structural and functional studies of KijD10 suggest that Lys102 is a key residue involved in proton donation during the reaction. nih.gov KijD11 functions as a 5-epimerase, and KijC2 is a 4-ketoreductase, acting in later steps of the pathway to produce TDP-L-digitoxose. nih.gov
In Streptomyces venezuelae ISP5230, the genes jadO, jadP, jadQ, jadS, jadT, jadU, and jadV have been implicated in L-digitoxose biosynthesis. researchgate.netmicrobiologyresearch.orgnih.gov The jadQ product is a glucose-1-phosphate nucleotidyltransferase. microbiologyresearch.org jadT encodes a 4,6-dehydratase. microbiologyresearch.org jadO is an NDP-hexose 2,3-dehydratase, and jadP is an oxidoreductase. microbiologyresearch.org jadU encodes an NDP-4-keto-2,6-dideoxy-5-epimerase, and jadV encodes an NDP-4-keto-2,6-dideoxyhexose 4-ketoreductase, leading to the activated form of L-digitoxose. microbiologyresearch.org The jadS gene product is a glycosyltransferase that attaches the activated sugar to the aglycone. researchgate.netmicrobiologyresearch.org
Genetic Basis of Digitoxose Biosynthesis
The enzymes involved in digitoxose biosynthesis are typically encoded by genes organized within specific gene clusters in the microbial genome.
Identification and Characterization of Gene Clusters
Biosynthetic gene clusters responsible for digitoxose formation have been identified and characterized in several microorganisms that produce digitoxose-containing natural products. For example, the jad gene cluster in Streptomyces venezuelae ISP5230 contains genes involved in the biosynthesis of the L-digitoxose moiety of jadomycin (B1254412) B. researchgate.netmicrobiologyresearch.orgnih.gov Similarly, genes for digitoxose biosynthesis have been identified in the kijanimicin-producing strain Actinomadura kijaniata. nih.govnih.gov In Streptomyces aureofaciens Tü117, the lip gene cluster, responsible for the production of α-lipomycin (which contains D-digitoxose), includes genes for the formation and attachment of the D-digitoxose moiety. asm.orgnih.gov Analysis of these gene clusters reveals the presence of open reading frames (ORFs) encoding the various enzymes of the digitoxose biosynthetic pathway. microbiologyresearch.orgasm.orgnih.gov
Gene Knockout and Complementation Studies for Pathway Validation
Gene knockout and complementation studies have been instrumental in validating the proposed biosynthetic pathways and confirming the roles of specific genes in digitoxose biosynthesis. In Streptomyces venezuelae ISP5230, knocking out genes such as jadO, jadP, jadQ, jadS, jadT, jadU, and jadV resulted in the production of molecules lacking the digitoxose unit, providing evidence that these genes are responsible for digitoxose biosynthesis. researchgate.netnih.gov Analysis of intermediates accumulated in these mutant strains has helped to delineate the sequence of enzymatic reactions in the pathway. microbiologyresearch.org These genetic studies, combined with biochemical characterization of the enzymes, have provided a comprehensive understanding of how digitoxose is synthesized in these microorganisms. microbiologyresearch.org
Post-Biosynthetic Modifications of the Digitoxose Moiety
Following its biosynthesis and activation as a nucleotide diphosphate sugar, the digitoxose moiety is typically transferred to an aglycone acceptor molecule through the action of glycosyltransferases (GTs). nih.govresearchgate.netnottingham.ac.uk This glycosylation step is crucial for the formation of the final bioactive natural product, such as cardiac glycosides or bacterial antibiotics. nih.gov Glycosyltransferases catalyze the formation of glycosidic bonds, linking the digitoxose sugar to specific positions on the aglycone. nih.govnottingham.ac.uk
Research has shown that glycosyltransferases involved in the biosynthesis of digitoxose-containing compounds can exhibit relaxed substrate specificity, potentially allowing for the generation of novel glycosylated derivatives. nih.gov For example, the GT JadS in Streptomyces venezuelae can tolerate structural changes at the C2 position of L-digitoxose. researchgate.net Studies involving the knockout of GT-encoding genes in biosynthetic clusters have provided insights into the specific roles of different GTs in attaching digitoxose units and influencing the final structure of the glycoside. nih.gov
Beyond the initial glycosylation, the digitoxose moiety within a natural product can undergo further post-biosynthetic modifications. One such modification is methylation. nih.gov For instance, the L-digitoxose moiety in compounds like lobophorin and selvamycin can be modified with a methyl group at the C-4 position. nih.govresearchgate.net This process is catalyzed by methyltransferases. nih.govresearchgate.net The precise sequence of this methylation relative to the glycosyl attachment to the aglycone is not always clear. nih.gov
Enzymatic esterification, such as acetylation, can also occur on the hydroxyl groups of the digitoxose unit within a glycoside. cnr.it Studies have investigated the enzymatic acetylation of cardiac glycosides like digitoxin (B75463) and digoxin (B3395198), which contain multiple digitoxose units. cnr.it Lipase PS has been found to regioselectively acylate the 4'''-OH group of the terminal digitoxose unit in digitoxin and digoxin, yielding the corresponding monoacetyl derivatives. cnr.it However, other enzymes like Novozym 435 showed different regioselectivity or inability to acylate these specific positions on the digitoxose units within the complex glycoside structure. cnr.it
These post-biosynthetic modifications, such as glycosylation and subsequent tailoring reactions like methylation and esterification, play a significant role in shaping the final structure, biological activity, and pharmacokinetic properties of digitoxose-containing natural products. nih.gov
Table 2: Examples of Post-Biosynthetic Modifications
| Modification | Enzyme Class | Example Compound(s) | Position Modified (Example) | Reference |
| Glycosylation | Glycosyltransferase | Cardiac Glycosides (Digitoxin, Digoxin) | Attachment to aglycone | nih.govresearchgate.net |
| Methylation | Methyltransferase | Lobophorin, Selvamycin | C-4 of L-digitoxose | nih.govresearchgate.net |
| Esterification | Lipase | Digitoxin, Digoxin | 4'''-OH of terminal digitoxose | cnr.it |
Chemical Synthesis of Digitoxose and Its Derivatives
Strategies for de novo Chemical Synthesis
De novo synthesis approaches aim to build the digitoxose molecule from simpler, often achiral, precursors. These methods are valuable for accessing both D- and L-isomers and for introducing specific modifications.
Stereoselective Approaches to D- and L-Digitoxose
Stereoselective synthesis is essential to obtain the desired enantiomer of digitoxose, either D or L. D-Digitoxose is a component of several natural products, including digitoxin (B75463) nih.govnih.gov. L-Digitoxose is found in other natural products like jadomycin (B1254412) B nih.govwikipedia.org.
One approach involves building the sugar stereocenters from achiral starting materials using stereocontrolled reactions. A de novo method utilizing a palladium-catalyzed glycosylation reaction has been developed to stereoselectively control the anomeric center, followed by diastereoselective post-glycosylation to install the remaining stereocenters of the sugar. acs.orgresearchgate.net This strategy allows for the synthesis of unnatural oligosaccharides, including digitoxin oligosaccharide analogues. researchgate.net
Another method involves the synthesis of L-digitoxose through a three-step telescoped sequence, which can be adapted for automated continuous flow systems. researchgate.net This highlights the potential for efficient and scalable stereoselective synthesis of deoxy sugars.
Utilization of Ribose Derivatives and Other Precursors
Ribose, a common aldopentose, can serve as a precursor for the synthesis of digitoxose due to its similar carbon chain length. wikipedia.orgmpg.defishersci.canih.govnih.gov While ribose is a pentose (B10789219) (five carbons) and digitoxose is a hexose (B10828440) (six carbons) with deoxy modifications, synthetic routes can involve chain elongation and deoxygenation steps.
Other precursors and strategies include the use of glycals as electrophiles and anomeric alkylation approaches in the synthesis of 2-deoxy sugars. nih.gov De novo synthesis from simple achiral starting materials is also a viable strategy to install the desired functionality and chirality. researchgate.net
Protecting Group Strategies in Digitoxose Synthesis
Protecting groups are crucial in carbohydrate synthesis to selectively functionalize specific hydroxyl groups and prevent unwanted side reactions. evitachem.com In digitoxose synthesis, various protecting groups are employed depending on the synthetic strategy and the desired outcome.
For example, benzoyl groups are used to protect the hydroxyl groups on D-digitoxose, forming D-Digitoxose Tribenzoate. evitachem.com This protected derivative serves as an intermediate in organic synthesis, allowing for selective transformations at other positions. evitachem.com The choice of protecting groups can also influence the stereochemical outcome of glycosylation reactions. universiteitleiden.nl An orthogonal protecting group strategy can be developed to achieve selective installation of sugars. umich.edu
The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group has been shown to provide robust stereocontrol in glycosylation reactions due to a dual-participation effect, and it is compatible with commonly used protecting groups, simplifying chirality control. universiteitleiden.nl
Glycosylation Methodologies for Digitoxose-Containing Glycosides
Glycosylation is the process of forming a glycosidic bond between a sugar (digitoxose in this case) and another molecule, typically an alcohol (the aglycone) or another sugar. This is a key step in synthesizing cardiac glycosides and their analogs.
Stereocontrol in Glycosidic Bond Formation (e.g., α- vs. β-glycosides)
Controlling the stereochemistry at the anomeric carbon (the carbon involved in the glycosidic bond) is a significant challenge in glycosylation reactions, leading to either α- or β-glycosides. rsc.org The desired stereoisomer often depends on the specific natural product or target molecule being synthesized.
Several factors influence stereocontrol, including the nature of the glycosyl donor and acceptor, the activating system, solvent, temperature, and the presence of neighboring or remote participating groups. rsc.org For 1,2-trans-glycosides, neighboring participating groups are often used to direct the stereochemistry. rsc.org However, for 2-deoxy sugars like digitoxose, this approach requires subsequent removal of the participating group. rsc.org
Achieving stereoselective β-glycosylation of 2-deoxy sugars is particularly challenging. acs.org Palladium-catalyzed glycosylation reactions have been developed as a de novo approach to address this, allowing for the stereoselective control of the anomeric center. acs.orgresearchgate.net
The use of specific catalysts, such as silver silicate, has been explored for β-selective couplings with deoxy-sugar bromides, although their effectiveness can be dependent on the acceptor molecule. nih.gov Transition metal catalysis has also been successfully applied to achieve high yields and stereocontrol in glycosylation reactions, including those involving 2,6-dideoxy sugars like digitoxose. rsc.org
The DMNPA protecting group has demonstrated the ability to achieve stereoselective construction of 1,2-trans, 1,2-cis, and β-2,6-dideoxy glycosidic linkages with high stereoselectivity. universiteitleiden.nl
Interactive Data Table: Stereocontrol in Glycosylation
| Glycosylation Method / Factor | Influence on Stereochemistry | Notes |
| Neighboring Participating Groups | Favors 1,2-trans glycosides | Requires removal for 2-deoxy sugars |
| Palladium Catalysis (De Novo) | Stereoselective anomeric control (e.g., β-selective) | Used for 2-deoxy sugars |
| Silver Silicate Catalyst | Can promote β-selectivity with deoxy-sugar bromides | Acceptor dependent |
| Transition Metal Catalysis | Can provide high stereocontrol | Applied to 2,6-dideoxy sugars |
| DMNPA Protecting Group | Enables stereoselective 1,2-trans, 1,2-cis, and β-2,6-dideoxy linkages | Dual-participation effect |
Glycosyl Donor Activation Systems (e.g., sulfonyl chlorides, tosylates, thioglycosides)
Glycosyl donors are activated to make the anomeric carbon electrophilic, facilitating the attack by a nucleophilic acceptor. Various activation systems are used for digitoxose glycosylation.
Thioglycosides, where the anomeric hydroxyl group is replaced by a thiol, are commonly used glycosyl donors. rsc.orgcdnsciencepub.comacs.org They can be activated by various promoters to generate reactive intermediates for glycosidic bond formation. rsc.org Ethyl thioglycosides have been used in the synthesis of digitoxin. cdnsciencepub.com Bench-stable 2-deoxy-S-but-3-ynyl thioglycosides have been employed as glycoside donors, activated to generate a sulfonium (B1226848) ion and subsequently an oxocarbenium ion for α-selective glycosylation. rsc.org Gold(I)-catalyzed activation of 1,2-trans-thioglycosides bearing a C2 substituent has also been developed for synthesizing 2-deoxy-β-glycosides via 1,2-alkyl/arylthio migration. acs.org
Sulfonyl chlorides and tosylates are also relevant in glycosylation chemistry, often involved in activating glycosyl donors or as leaving groups. nih.govnih.govchem960.comnih.gov While the search results did not provide direct examples of sulfonyl chlorides or tosylates being used as the primary activating system for digitoxose glycosylation, tosylates are mentioned in the context of protecting groups on acceptors which can influence selectivity nih.gov, and glycidyl (B131873) tosylate is a known compound nih.govnih.gov. Sulfonyl chlorides are a class of activating agents in glycosylation. nih.gov
Other activating systems mentioned in the context of complex glycoside synthesis include glycosyl bromides, fluorides, iodides, trichloroacetimidates, N-phenyl trifluoroacetimidates, sulfoxides, heteroaryl thioglycosides, 1-hydroxyl sugars, 1-O-acetates, and ortho-alkynylbenzoates. rsc.org
Influence of Anomeric Center and Steric Hindrance on Selectivity
Stereoselective glycosylation reactions involving digitoxose are particularly challenging due to the absence of a directing group adjacent to the anomeric center and the increased reactivity of deoxy sugars. nsf.gov These factors can lead to reactions that fall along the SN1/SN2 reaction pathway continuum, impacting the stereochemical outcome. nsf.gov
Steric hindrance plays a significant role in controlling selectivity during glycosylation. For instance, the presence of benzoyl groups in D-Digitoxose Tribenzoate provides steric hindrance, which can reduce unwanted side reactions during synthesis. evitachem.com In some glycosylation approaches, steric hindrance from the C3-hydroxyl group of digitoxose makes the construction of α-digitoxose residues challenging. Conversely, a mild and atom-economic rhenium(V)-catalyzed stereoselective synthesis of β-D-digitoxosides from 6-deoxy-D-allals has been described, where the β-selective glycosylation was likely favored due to the disfavored formation of corresponding α-digitoxosides resulting from 1,3-diaxial interactions. acs.org
The anomeric center's reactivity is also a key factor. Stereoselective β-glycosylation of digitoxose has been achieved by activating the anomeric oxygen. scispace.com Furthermore, studies have explored the use of protecting groups that can influence stereocontrol through neighboring group participation (NGP) or through a through-space interaction (LDP effect), which can stabilize intermediates and impact the anomeric selectivity. universiteitleiden.nl
Catalytic Glycosylation Approaches
Catalytic methods offer efficient routes for the synthesis of digitoxose-containing glycosides. Palladium-catalyzed glycosylation has been employed in the stereocontrolled synthesis of digitoxin and its analogues. nih.govacs.org This approach has shown effectiveness in constructing α-digitoxose residues.
Rhenium(V)-catalyzed stereoselective synthesis has been developed for the production of β-D-digitoxosides. acs.org This method utilizes 6-deoxy-D-allals as starting materials and is noted for its mild and atom-economic nature. acs.org
Gold(I)-catalyzed glycosylation protocols have also been utilized in the assembly of complex carbohydrates containing acid-labile 2-deoxysugar linkages, such as in the synthesis of digitoxin. acs.org
Other catalytic systems explored for glycosylation reactions relevant to digitoxose synthesis include the use of glycosyl tosylates, which have demonstrated effectiveness in creating β-glycosides from gluco-configured precursors and have been applied to the construction of α-digitoxose residues. nsf.gov Acid-catalyzed methods have also been historically used for coupling digitoxose with aglycones. cdnsciencepub.comcdnsciencepub.com
Synthesis of Digitoxose Derivatives for Research Applications (e.g., tribenzoates)
The synthesis of digitoxose derivatives is crucial for developing new therapeutic agents and for various research applications. D-Digitoxose Tribenzoate is a significant synthetic derivative primarily used as an intermediate in organic synthesis. evitachem.com Its synthesis typically involves protecting the hydroxyl groups of D-Digitoxose using benzoyl chloride in the presence of a base, followed by purification. evitachem.com The benzoyl protecting groups in D-Digitoxose Tribenzoate mask the reactivity of the sugar's hydroxyl groups, allowing for selective chemical transformations at other positions. evitachem.com
D-Digitoxose Tribenzoate serves as a glycosyl donor in the development of stereoselective glycosylation methods for accessing specific glycosidic linkages. evitachem.com Derivatives of digitoxose are explored for their potential therapeutic applications due to their biological activity linked with the digitoxose moiety. evitachem.com
Other protected derivatives of digitoxose have been synthesized for various studies, including those aimed at preparing L-digitoxose. nih.gov The synthesis of fluorinated digitoxose derivatives has also been reported for applications in studying metabolic pathways. researchgate.net
Modern Synthetic Techniques and Platforms
Modern synthetic techniques are being increasingly applied to the synthesis of digitoxose and its derivatives to improve efficiency, control, and scalability.
Automated and Continuous Flow Synthesis
Automated and continuous flow synthesis platforms offer significant advantages in producing complex molecules like deoxy sugars. An automated continuous flow system has been developed for the rapid production of protected deoxy-sugar donors, including L-digitoxose, from commercially available starting materials. nih.gov These systems can concatenate multiple reaction steps, avoiding the need for intermediate purification and significantly reducing total reaction times. nih.govresearchgate.net For example, a telescoped sequence involving oxidation, 1,4-conjugate addition, and reduction in a continuous flow system resulted in the formation of α-L-digitoxose thioglycoside as a single diastereomer. nih.gov Continuous flow chemistry allows for better control of reactions, faster heat and mass transfer, and can improve yields and selectivity compared to batch processes. innovation.ca
Chromatography-Free Glycosylation Strategies
Chromatography-free glycosylation strategies are being developed to streamline the synthesis of glycosides, including those containing digitoxose. These approaches aim to avoid or minimize the need for chromatographic purification, which can be time-consuming and resource-intensive. Continuous microfluidic glycosylation strategies have been described that require no chromatography between steps, utilizing techniques like imidazolium-based chromatography-free purification and in situ mass spectrometry for reaction monitoring and optimization. researchgate.net While the search results did not provide specific examples of chromatography-free synthesis solely for digitoxose glycosylation, the development of such strategies in general carbohydrate chemistry is relevant and indicates a trend towards more efficient synthetic methods applicable to complex sugars like digitoxose. researchgate.net
Stereochemistry and Conformational Analysis of Digitoxose
Determination of Absolute Stereochemistry (D- and L-forms)
The absolute stereochemistry of monosaccharides is typically designated using the D- or L- convention, which relates the configuration at the stereocenter furthest from the anomeric carbon to that of D- or L-glyceraldehyde masterorganicchemistry.com. For digitoxose, this stereocenter is C5. D-Digitoxose is the naturally occurring enantiomer found in cardiac glycosides. The absolute stereochemistry of D- and L-digitoxose has been determined, for instance, through techniques like chiral high-pressure liquid chromatography (HPLC) analysis of derivatized forms rsc.org. This method involved analyzing the 1-O-(3,5-dinitrophenylcarbamoyl)-3,4-O-isopropylidene-α-D- and -L-digitoxopyranose derivatives on a chiral column rsc.org. The D-notation for sugars indicates that the hydroxyl group on the bottom-most chiral center in a Fischer projection is on the right side masterorganicchemistry.com.
Spectroscopic Analysis of Conformational Behavior (e.g., NMR, NOE)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation of molecules, including carbohydrates. Both ¹H and ¹³C NMR spectroscopy have been extensively used to study the conformational behavior of digitoxose, particularly when it is part of cardiac glycosides like digitoxin (B75463) and digoxin (B3395198) nih.govcdnsciencepub.com. Complete assignment of the ¹H and ¹³C NMR spectra provides valuable information about the chemical environment of each atom and can be used to infer conformational preferences nih.govcdnsciencepub.com.
Analysis of coupling constants (³J) derived from NMR spectra allows for the estimation of torsional angles involving bonds within the digitoxose residues and at the glycosidic linkages connecting them nih.gov. These coupling constants are related to the dihedral angles between coupled nuclei, providing insights into the preferred orientations of adjacent groups.
Nuclear Overhauser Effect (NOE) data provides information about internuclear distances in solution nih.govcdnsciencepub.comnih.govpurdue.edu. By observing NOE cross-peaks between protons, researchers can determine which protons are in close spatial proximity, even if they are not directly bonded researchgate.netnih.gov. This distance information serves as a crucial constraint in determining the preferred conformation of the digitoxose ring and the orientation of substituents nih.govcdnsciencepub.com. For digitoxose residues within cardiac glycosides, NOE data has been used to supplement coupling constant analysis in determining solution conformations nih.gov.
Studies on digitoxin and related cardenolides using two-dimensional NMR techniques, such as COSY, multiple relay COSY, and carbon-proton correlation (HETCOR and HMQC), have enabled the complete assignment of NMR spectra and the determination of solution conformations cdnsciencepub.com. These studies indicate that the carbohydrate rings in digitoxin and its digitoxosides primarily adopt a chair conformation cdnsciencepub.com. The conformation observed for free digitoxose is reported to be the same chair conformation cdnsciencepub.com.
Computational Approaches to Conformational Analysis (e.g., Molecular Dynamics, Metadynamics)
Computational methods, such as molecular dynamics (MD) simulations and metadynamics, complement experimental spectroscopic techniques in studying the conformational behavior of digitoxose. MD simulations allow for the exploration of the potential energy surface of a molecule over time, providing insights into its dynamic behavior and the relative populations of different conformers nih.govresearchgate.netnih.govmdpi.com.
In the context of digitoxose, particularly within cardiac glycosides, molecular dynamics calculations have been used to study its conformational flexibility nih.gov. These simulations can predict the presence of different conformations and their relative stabilities nih.gov. For instance, MD simulations of digoxin have predicted the presence of two conformations for the torsion angle between the genin (aglycone) and the innermost digitoxose residue nih.gov.
Metadynamics is an enhanced sampling technique often used in conjunction with MD simulations to overcome energy barriers and efficiently explore the conformational space of complex systems researchgate.netnih.govmdpi.comunina.it. By adding a history-dependent bias potential to the simulation, metadynamics can accelerate the sampling of rare events and reconstruct the free energy landscape as a function of selected collective variables (which describe the conformational changes of interest) mdpi.comunina.it. While the provided search results specifically mention metadynamics in the context of biomolecular simulations and other saccharides researchgate.netnih.govmdpi.comunina.it, its application to the detailed free energy landscape of isolated digitoxose or digitoxose residues within glycosides is a logical extension of these methods for a comprehensive conformational analysis. Studies have applied MD-based conformational analysis to various pyranoses, including dideoxy derivatives like digitoxose, to determine conformational properties of lactol and hydroxymethyl groups and anomeric populations researchgate.net.
Torsional Angle Analysis in Digitoxose Residues and Glycosidic Linkages
Torsional angles, also known as dihedral angles, are critical descriptors of molecular conformation, particularly for flexible molecules like carbohydrates and the linkages between them qmul.ac.ukx3dna.orgscience.gov. In saccharide chains, the conformation is largely determined by the torsional angles around the glycosidic bonds connecting the monosaccharide units qmul.ac.ukscience.gov. For a typical glycosidic linkage between two sugar residues, two main torsional angles, denoted as φ (phi) and ψ (psi), are used to describe the orientation qmul.ac.uk. The φ angle is typically defined around the bond from the anomeric carbon to the glycosidic oxygen, while the ψ angle is defined around the bond from the glycosidic oxygen to the carbon atom of the accepting residue qmul.ac.uk.
In digitoxose residues themselves, internal torsional angles around the ring bonds and bonds involving exocyclic groups (like the methyl group at C5) influence the ring conformation and the orientation of substituents. Analysis of coupling constants from NMR spectroscopy allows for the estimation of these torsional angles nih.gov. Computational methods like MD simulations can also provide distributions of these torsional angles, revealing preferred orientations and flexibility nih.gov.
Comparison of Solution and Solid-State Conformations
Comparing the conformation of a molecule in solution (as determined by techniques like NMR) and in the solid state (as determined by techniques like X-ray crystallography) can reveal the influence of the environment on molecular structure capes.gov.brchemrxiv.orgrsc.org. Differences between solution and solid-state conformations can indicate conformational flexibility or the influence of crystal packing forces nih.govrsc.org.
For cardiac glycosides containing digitoxose, studies have compared the conformations determined by NMR in solution with those determined by X-ray crystallography in the solid state nih.govcapes.gov.br. In general, there is reported to be good agreement between the conformations observed in solution and the solid state for digoxin nih.govcapes.gov.br. However, some differences can exist, particularly for flexible parts of the molecule or at the linkages nih.gov. For example, molecular dynamics calculations for digoxin predicted the presence of two conformations for the torsion angle between the genin and the innermost digitoxose residue, one of which was similar to the NMR-derived conformation (solution) and the other similar to the X-ray structure (solid state) nih.gov. This suggests some degree of conformational flexibility at this linkage, with different conformers being favored in different environments.
While specific detailed comparisons solely focused on isolated digitoxose in solution and solid state were not prominently found in the search results, the principles of comparing solution and solid-state conformations using techniques like NMR and X-ray diffraction are well-established in carbohydrate chemistry rsc.org. The conformation of the digitoxose ring itself is expected to primarily exist in a chair conformation in both phases, similar to other pyranose sugars cdnsciencepub.com.
Analytical Methodologies for Digitoxose and Its Glycosides
Chromatographic Separation Techniques
Chromatography plays a pivotal role in isolating and purifying digitoxose and its glycosides from complex matrices, as well as for their quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
HPLC is a widely used technique for the separation and quantification of cardiac glycosides containing digitoxose. nih.govresearchgate.netscribd.comubc.camdpi.comnih.govresearchgate.netnih.govijpsjournal.comtandfonline.com Reversed-phase HPLC is commonly employed, often utilizing C18 or RP-18 stationary phases. nih.govresearchgate.netnih.govijpsjournal.com Mobile phases typically consist of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol, sometimes with the addition of buffers like ammonium (B1175870) formate (B1220265) or formic acid to optimize separation and ionization for mass spectrometry detection. nih.govresearchgate.netscribd.commdpi.comnih.govnih.govijpsjournal.com
HPLC can be coupled with various detectors, including UV/Vis detectors, which are suitable for detecting cardiac glycosides due to the presence of a chromophore (the butenolide ring) absorbing in the UV region, typically around 215-220 nm. ijpsjournal.comtandfonline.comamu.edu.aziosrjournals.orgtandfonline.com
LC-MS/MS offers enhanced sensitivity and selectivity for the analysis of digitoxose-containing cardiac glycosides and their metabolites in complex biological matrices like serum, plasma, urine, and tissue samples. researchgate.netscribd.commdpi.comnih.govresearchgate.netnih.gov Electrospray ionization (ESI) in positive mode is frequently used, yielding characteristic ions such as ammonium or sodium adducts ([M+NH4]+ or [M+Na]+). researchgate.netnih.govnih.gov Tandem mass spectrometry (MS/MS) allows for the fragmentation of these ions, providing specific fragment ions that aid in the unequivocal identification and quantification of the analytes. researchgate.netscribd.commdpi.comnih.govresearchgate.netnih.gov For instance, the digitoxigenin (B1670572) aglycone, a common component of digitoxose glycosides like digitoxin (B75463), shows characteristic fragment peaks in MS2 spectra corresponding to sequential dehydration. nih.gov The digitoxose sugar moiety itself can also yield characteristic fragment ions, such as m/z 131.0703 for digitoxose. nih.gov
LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple cardiac glycosides and their metabolites, demonstrating good linearity, precision, accuracy, and low limits of quantification. researchgate.netscribd.commdpi.comnih.govresearchgate.netnih.gov
Example Data from LC-MS/MS Analysis:
| Analyte | Matrix | LOQ (ng/mL or ng/g) | Linearity Range (ng/mL or ng/g) | R² | Reference |
| Digoxin (B3395198) | Whole blood | 0.28 | 0.3–10 | Not specified | nih.gov |
| Metildigoxin | Whole blood | 0.28 | 0.3–10 | Not specified | nih.gov |
| Digoxin, Digitoxin, and metabolites | Serum | 0.04–2.0 | 0.16–9.5 (Digoxin), 1.6–95 (Digitoxin) | >0.991 | scribd.com |
| Oleandrin, Digoxin, Digitoxin, etc. | Herbs | 1.5–15 | Not specified | >0.997 | mdpi.com |
| Oleandrin, Digoxin, Digitoxin, etc. | Urine | 0.025–1 | Not specified | >0.997 | mdpi.com |
| Digoxin | Serum/Plasma | 0.25 µg/L (0.25 ng/mL) | Not specified | Not specified | nih.gov |
| Digitoxin | Serum/Plasma | 0.25 µg/L (0.25 ng/mL) | Not specified | Not specified | nih.gov |
Thin-Layer Chromatography (TLC)
TLC is a simple, inexpensive, and rapid technique used for the separation, identification, and semi-quantitative analysis of digitoxose and cardiac glycosides containing it. amu.edu.aziosrjournals.orgtandfonline.comcanada.cauni.edusaudijournals.comresearchgate.netnih.govnih.gov Various stationary phases can be used, including silica (B1680970) gel and octadecylsilyl bonded silica gel (RP-TLC). amu.edu.aziosrjournals.orgtandfonline.comuni.eduresearchgate.netnih.gov Mobile phase systems are often mixtures of polar and non-polar solvents, such as ethyl acetate/methanol/water, acetonitrile/methanol/aqueous salt solutions, or cyclohexane/butanone, with proportions adjusted based on the polarity of the glycosides being separated. amu.edu.aziosrjournals.orgtandfonline.comuni.eduresearchgate.netnih.gov
Visualization of spots on TLC plates is typically achieved using UV light or by spraying with color reagents. amu.edu.aziosrjournals.orguni.edusaudijournals.comresearchgate.net Several color reactions are specific to cardiac glycosides, reacting with either the steroid nucleus, the lactone ring, or the carbohydrate part. amu.edu.aziosrjournals.orgsaudijournals.com Reagents like Kedde, Legal, Raimond, and Baljet react with the unsaturated lactone ring, producing characteristic colors. amu.edu.aziosrjournals.orguni.edusaudijournals.com The Keller-Kiliani test, which involves acetic acid, ferric chloride, and sulfuric acid, is a specific color reaction for 2-deoxysugars like digitoxose, resulting in a blue or reddish-brown color. iosrjournals.orgsaudijournals.com
TLC can be used for the qualitative detection of digitoxose-containing glycosides in plant extracts canada.casaudijournals.com and for monitoring the separation of mixtures. uni.edunih.gov Densitometric scanning of TLC plates can be used for quantitative determination. iosrjournals.orgtandfonline.comnih.gov
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a specialized technique used to separate enantiomers (stereoisomers that are mirror images of each other). While digitoxose found in natural cardiac glycosides is typically in the D-configuration, the ability to separate enantiomers is important for synthetic studies or the analysis of potential impurities. Chiral HPLC columns have been successfully used for the enantiomeric separation of 2,6-dideoxyhexoses, including digitoxose, often after derivatization. jst.go.jp For example, the SUMIPAX OA-4100 chiral column has been reported as suitable for the enantiomeric separation of derivatized digitoxose. jst.go.jp
Gas Chromatography (GC) with Derivatization
GC is a powerful technique for separating volatile compounds. Since sugars like digitoxose are relatively non-volatile and polar, they require derivatization before GC analysis to increase their volatility and thermal stability. youtube.comrestek.com Common derivatization methods for sugars include silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), or acetylation. youtube.comrestek.comjbr-pub.org.cn Oximation is sometimes performed prior to silylation or acetylation to reduce the formation of multiple anomeric isomers, simplifying the chromatogram. restek.com
GC can be coupled with mass spectrometry (GC-MS) for the detection and identification of derivatized sugars based on their retention times and characteristic fragmentation patterns. researchgate.netkaust.edu.sa GC-MS analysis of derivatized digitoxose has been reported, with specific fragment ions observed that aid in its identification. researchgate.netkaust.edu.sa This technique is valuable for analyzing the sugar composition of glycosides after hydrolysis and derivatization. mdpi.com
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed structural information about digitoxose and its glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)
NMR spectroscopy, particularly 1H and 13C NMR, is indispensable for the structural elucidation and confirmation of digitoxose and digitoxose-containing glycosides. mdpi.comnih.govcanada.camdpi.comcdnsciencepub.comnih.govrsc.orgresearchgate.netresearchgate.nettandfonline.comcapes.gov.brresearchgate.net Analysis of 1H and 13C NMR spectra provides information on the chemical environment of each proton and carbon atom in the molecule.
For digitoxose, characteristic signals are observed corresponding to its 2,6-dideoxy structure. The absence of a signal around δ 3.5-4.0 ppm in the 1H NMR spectrum and the presence of a signal around δ 65-70 ppm in the 13C NMR spectrum for C-2 and C-6, respectively, are indicative of the deoxygenation at these positions compared to a regular hexose (B10828440). The methyl group at C-5 (C-6 of the original hexose) gives a characteristic signal in both 1H and 13C NMR spectra.
Two-dimensional NMR techniques, such as 1H-1H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for assigning signals and determining the connectivity and relative stereochemistry of the sugar ring and its linkage to the aglycone. canada.cacdnsciencepub.comnih.govrsc.orgresearchgate.nettandfonline.com COSY reveals coupled protons, HSQC correlates protons with their directly attached carbons, and HMBC shows correlations between protons and carbons separated by two or three bonds, helping to establish the glycosidic linkage and the structure of the aglycone. canada.cacdnsciencepub.comrsc.org NOESY experiments provide information about the spatial proximity of protons, which is used to determine the conformation of the sugar ring (e.g., chair conformation) and the anomeric configuration (α or β). canada.cacdnsciencepub.comnih.govrsc.orgresearchgate.nettandfonline.comcapes.gov.brresearchgate.net For instance, the coupling constant between H-1' and H-2' and NOE correlations can confirm the anomeric configuration and the sugar ring conformation. canada.caresearchgate.nettandfonline.comresearchgate.net
NMR spectroscopy can also be used for the quantitative analysis of the different ring forms (pyranose, furanose, and aldehydo forms) present in an equilibrated solution of digitoxose. tandfonline.com
Example 1H and 13C NMR Data for D-Digitoxopyranose (β-anomer) in DMSO-d6: tandfonline.com
| Position | δ¹H (ppm) | J (Hz) | δ¹³C (ppm) |
| 1 | 4.64 | 9.6 (H-2) | 98.4 |
| 2 | 1.78, 2.00 | 36.1 | |
| 3 | 3.48 | 72.2 | |
| 4 | 3.18 | 72.9 | |
| 5 | 3.58 | 70.2 | |
| 6 | 1.12 | 6.2 (H-5) | 18.2 |
| 1-OH | 6.30 | 5.8 (H-1) | - |
| 3-OH | 4.70 | 4.8 (H-3) | - |
| 4-OH | 4.78 | 4.8 (H-4) | - |
Note: This table presents selected data for the major anomer. The chemical shifts and coupling constants can vary depending on the solvent and temperature.
NMR data for digitoxose as part of cardiac glycosides like digitoxin and digoxin have also been extensively studied, allowing for the complete assignment of signals for both the aglycone and the sugar moieties and providing insights into their conformation in solution. mdpi.comcdnsciencepub.comnih.govrsc.orgcapes.gov.brresearchgate.net
Mass Spectrometry (MS) and High-Resolution MS
Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable tools for the analysis of digitoxose-containing glycosides, providing detailed information about their molecular weight and structure. Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely used techniques for the analysis of cardiac glycosides such as digitoxin and digoxin. wikidata.orglipidmaps.org Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has been employed for the quantitative analysis of digitoxin and its main metabolites. wikidata.org
HRMS is particularly valuable as it allows for the precise measurement of the mass-to-charge ratio (m/z) to several decimal places. This "exact mass" information is critical for determining the elemental composition of an analyte and can help distinguish between molecules that have the same nominal mass but different chemical formulas. While HRMS alone may not differentiate isomers, when coupled with chromatographic separation and fragmentation data, it provides powerful structural insights.
Tandem mass spectrometry (MS/MS), where selected ions are fragmented and the resulting product ions are analyzed, yields characteristic fragmentation patterns. For cardiac glycosides, fragmentation often involves the sequential loss of sugar units from the glycosidic chain and stepwise elimination of hydroxyl groups from the steroid aglycone. lipidmaps.org These fragmentation pathways provide diagnostic ions that aid in the identification and structural elucidation of the glycosides and their constituent sugars like digitoxose. For example, the MS2 spectrum of the aglycone digoxigenin (B1670575) shows signature peaks resulting from sequential dehydration. lipidmaps.org
Desorption/ionization mass spectrometric techniques such as potassium ion ionization of desorbed species (K+IDS) and sodium ion ionization of desorbed species (Na+IDS) have also been applied to the analysis of cardiac glycosides, including digitoxin and digoxin. These methods can provide structural and molecular weight information. Field desorption mass spectrometry (FD/MS) and fast atom bombardment mass spectrometry (FAB/MS) have also been investigated, with FD/MS noted for providing simple fragmentation patterns and prominent molecular ions, making it suitable for identification and structural evaluation.
Chemical Hydrolysis and Monosaccharide Identification
Chemical hydrolysis, particularly acid hydrolysis, is a fundamental method used to cleave the glycosidic bonds in digitoxose-containing glycosides, releasing the aglycone and the constituent sugar moieties. This process allows for the isolation and identification of the individual sugar components. Complete splitting into aglycone and sugar components is typically achieved through acidic hydrolysis.
Digitoxose is recognized as one of the uncommon deoxy-sugars frequently found in cardiac glycosides, in contrast to more common sugars like D-glucose and L-rhamnose. In cardiac glycosides, the sugar unit, which can be digitoxose, is characteristically linked to the aglycone through a glycosidic bond, commonly involving the β-OH group at position C-3 of the steroidal aglycone. The glycone portion can consist of a single sugar unit (monoside) or a chain of several sugar units (up to a tetroside) linked in series.
Examples of digitoxose-containing glycosides that are subjected to hydrolysis for analysis include Lanatoside A, Acetyl-digitoxin, and Digitoxin. Upon hydrolysis, these compounds yield their respective aglycones (e.g., digitoxigenin) and the sugar residues, including digitoxose. Enzymatic hydrolysis can also occur, often leading to a stepwise removal of sugar units starting from the terminal sugar.
Advanced Analytical Techniques
Nanopore Glycan Characterization
Nanopore technology, which has revolutionized DNA sequencing, is emerging as a promising advanced technique for glycan analysis. Single-molecule nanopore sensors hold potential for the characterization of complex carbohydrates like those containing digitoxose.
Research in this area is focused on improving nanopore performance, including enhancing molecular recognition capabilities through surface coatings, and developing high-quality glycan chemical standards necessary for training and validation of nanopore-based methods. Potential applications include glycan sequencing by monitoring the translocation of intact glycan chains through a nanopore, or by analyzing the monosaccharides released through sequential enzymatic hydrolysis. Nanopores have demonstrated the ability to distinguish between peptides with different degrees of glycosylation under specific experimental conditions. The combination of nanopore technology with glycosidase enzymes is being explored to enable glycan sequencing by observing the changes in electrical current as hydrolysis products pass through the pore.
Challenges in Analytical Characterization
The analytical characterization of digitoxose and its glycosides presents several challenges. One significant difficulty lies in the isolation of primary glycosides from crude plant materials. This is often complicated by the presence of hydrolysable enzymes within the plant matrix that can convert primary glycosides into secondary glycosides during drying and storage, altering the composition of the sample.
Another challenge is the co-occurrence of multiple, structurally similar glycosides within the same biological source. These closely related compounds can be extremely difficult to separate and purify, requiring highly selective analytical methods.
Instability of the compounds can also pose issues. Cardiac glycosides, for instance, can be susceptible to degradation under certain conditions. At elevated temperatures, the tertiary hydroxyl group at C-14 of the aglycone can be eliminated as water, leading to the formation of inactive anhydro-forms of the glycosides. This highlights the need for careful sample handling and method development to avoid degradation during analysis. The behavior of related compounds, such as gitoxin, which can undergo structural changes under acidic conditions to form a fluorescent conjugated system, further illustrates the potential for unintended modifications during analytical procedures.
Furthermore, while techniques like HRMS provide high mass accuracy, distinguishing between isomers remains a challenge that may not be fully resolved by HRMS alone. In derivatization-based methods, the potential formation of multiple isomeric derivatives from a single sugar can complicate quantitative analysis. The derivatization process itself also introduces potential sources of error, such as incomplete conversion of the analyte or the introduction of impurities. These factors necessitate careful optimization and validation of analytical methods for accurate characterization.
Role of Digitoxose in Glycoside Structure Function Relationships
Contribution to Physicochemical Properties of Glycosides (e.g., lipophilicity, polarity)
The 2,6-dideoxy nature of digitoxose, meaning the absence of hydroxyl groups at the C-2 and C-6 positions, results in a sugar moiety with reduced polarity compared to hexoses like glucose. This modification enhances the lipophilicity of the glycosides containing digitoxose, which can facilitate their absorption and penetration into tissues and cells. pharmacyfreak.com The balance between polarity and lipophilicity is a critical factor influencing the pharmacokinetic properties of molecules, including their solubility and cell permeability. srce.hr High lipophilicity generally promotes cell permeability but can reduce solubility, while high polarity can enhance solubility but decrease cell permeability. srce.hr The incorporation of digitoxose contributes to achieving a specific lipophilicity profile essential for the biological activity of many natural products. pharmacyfreak.com
Influence on Glycoside-Cellular Target Interactions (e.g., Na+/K+-ATPase binding affinity)
Digitoxose significantly influences the interaction of glycosides with their cellular targets, particularly the sodium-potassium ATPase (Na+/K+-ATPase) enzyme. Cardiac glycosides, which often contain digitoxose, exert their therapeutic effects by inhibiting this enzyme. nih.gov Digitoxose enhances the binding affinity of cardiac glycosides to the Na+/K+-ATPase, and this specificity is vital for their pharmacological activity in conditions like heart failure. Studies have shown a positive correlation between the binding affinity of cardiac glycosides for ATPase and their inhibitory efficacy. nih.gov The structure of the digitoxose moiety is critical for this interaction, and variations in its configuration can alter the activity of the glycoside. Modifications in the digitoxose moiety have been shown to potentially improve selectivity for different isoforms of the Na+/K+-ATPase, which could lead to reduced side effects and increased efficacy. The trisaccharide moiety, often composed of digitoxose units in cardiac glycosides like digitoxin (B75463), is considered critical for their activity. acs.org
Significance in the Biological Activity of Natural Products (e.g., cardiac glycosides, antibiotics, anticancer agents)
Digitoxose-containing compounds are an important source for drug discovery and development, with the digitoxose modification playing an irreplaceable role in their biological activity. nih.gov
Cardiac Glycosides: Digitoxose is a critical structural component of cardiac glycosides such as digitoxin and digoxin (B3395198), which are used clinically for treating heart failure and certain arrhythmias. nih.govwikipedia.org These compounds inhibit Na+/K+-ATPase activity, leading to increased intracellular calcium levels and enhanced myocardial contractility. nih.gov
Antibiotics: Digitoxose is found in various antibiotics, including macrolides and anthraquinones, which exhibit antibacterial activity. nih.gov For example, kijanimicin, containing four L-digitoxose units, shows activity against Gram-positive bacteria and anaerobic bacteria. nih.gov The removal of the deoxysugar chain in some cases can lead to a complete loss of inhibitory activity, indirectly highlighting the sugar chain's significant influence. nih.gov
Anticancer Agents: Numerous studies have reported the anticancer activities of digitoxose-containing compounds like digitoxin and digoxin against various cancer types, including prostatic carcinoma, breast carcinoma, and adenocarcinoma. nih.gov Cardiac glycosides are potent inhibitors of cancer cell growth and have shown in vitro cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net They can induce apoptosis and prevent proliferation through mechanisms including the inhibition of plasma membrane Na+/K+-ATPase. researchgate.net Calicheamicin, an enediyne antitumor antibiotic containing digitoxose, is extremely toxic to cells and has been developed into targeted therapies for certain leukemias. nih.govwikipedia.org
Impact of Number and Type of Digitoxose Units on Glycoside Properties
The number and specific type (D- or L-isomer, linkage positions) of digitoxose units in a glycoside can significantly impact its properties and activity. While the exact relationships can be complex and compound-specific, the length and composition of the sugar chain are known to influence biological activity. nih.govacs.org For instance, digitoxin contains three β-D-digitoxose units. nih.gov The activity of some compounds, while dependent on the presence of digitoxose, may not necessarily increase with a longer sugar chain. nih.gov Studies on digitoxin analogues have shown that sugar type and sugar length attached to the steroid core structure affect antiviral activity. acs.org
Digitoxose as a Structural Linker in Complex Natural Products
In complex natural products, digitoxose can serve as a crucial structural linker, connecting different functional regions of the molecule. nih.gov In the enediyne antibiotic calicheamicin, for example, digitoxose acts as an intermediary linkage part, connecting the structural regions, the warhead, and the enediyne aglycon. nih.govresearchgate.net In this context, digitoxose is not merely a sugar chain but a key structural element essential for the compound's activity. nih.gov
Advanced Research Directions and Methodological Innovations
Engineering of Biosynthetic Pathways for Novel Glycosides
Engineering the biosynthetic pathways of natural products containing deoxy sugars is a significant area of research aimed at creating novel glycosides with potentially altered or improved properties. This involves manipulating the genetic machinery responsible for sugar biosynthesis and attachment. utexas.edu
Heterologous Expression of Sugar Plasmids
Heterologous expression of "sugar plasmids" is a technique used to introduce genes encoding enzymes for the biosynthesis of specific sugars into host organisms, often bacteria like Streptomyces. nih.gov This allows the host to produce and incorporate non-native sugars, including deoxy sugars like Digitoxose, into natural product scaffolds. For instance, expressing plasmids encoding NDP-activated deoxyhexose pathways in Streptomyces argillaceus has led to the accumulation of new mithramycin compounds containing Digitoxose. nih.gov This approach is part of combinatorial biosynthesis, where modifications in the glycosylation pattern of a molecule are achieved by providing the producer organism with the capability to synthesize different sugars. nih.gov
Glycorandomization for Structural Diversification
Glycorandomization is a strategy employed to generate libraries of glycoside analogs with diverse sugar attachments. pnas.org This can be achieved through chemoenzymatic or chemical methods. Chemoenzymatic glycorandomization utilizes nucleotide sugar activation enzymes and glycosyltransferases with natural or engineered promiscuity to glycosylate secondary metabolites. pnas.org While powerful, this method is limited by the availability of suitable glycosylation machinery. pnas.org Complementary chemical approaches, such as reacting aglycons with unprotected reducing sugars under mild conditions, have also been developed. pnas.org Digitoxin (B75463), which contains Digitoxose, has been used as a model platform to explore neoglycorandomization, a chemical approach involving the formation of glycosidic bonds between reducing sugars and a secondary alkoxylamine to create libraries of neoglycosides. acs.org This method has been applied to synthesize libraries of cardiac neoglycosides, demonstrating its potential for diversifying natural products containing deoxy sugars. pnas.org
Development of New Stereoselective Glycosylation Strategies
The stereoselective synthesis of 2-deoxy glycosides, including those containing Digitoxose, presents significant challenges due to the absence of a hydroxyl group at the C2 position, which typically assists in controlling stereochemistry during glycosylation reactions. mdpi.comnih.gov Despite these difficulties, there is strong interest in developing stereoselective methods that are mild, efficient, and broadly applicable. acs.org Approaches to achieving stereocontrol in deoxy sugar glycosylation include the use of directing groups, catalysis, reagent control, anomeric alkylation, and de novo synthesis. mdpi.com Recent efforts have explored the use of phenanthrolines as additives in the stereoselective synthesis of α-2-deoxy glycosides from 2-deoxy glycosyl chlorides. acs.org This strategy aims to facilitate efficient access to various α-2-deoxy glycosides with high yields and synthetically useful stereoselectivity. acs.org
Computational Modeling for Glycoside Design and Conformational Prediction
Computational modeling, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is a valuable tool for studying the conformation and dynamics of glycosides. diva-portal.orgacs.orgdiva-portal.org Carbohydrates, including those with deoxy sugars, exhibit flexibility around glycosidic linkages, existing as an ensemble of conformations in solution. diva-portal.orgresearchgate.net Molecular dynamics simulations can provide detailed insights into these conformational preferences and dynamics. diva-portal.orgacs.orgdiva-portal.org Computational studies can help predict the three-dimensional structure of glycosides, which is crucial for understanding their interactions with biological targets. diva-portal.org Furthermore, computational methods can assist in the design of novel glycosides by predicting how structural modifications, such as changes in the sugar moiety or glycosidic linkage, might affect their conformation and properties.
Integration of Analytical Techniques for Comprehensive Characterization
Comprehensive characterization of glycosides, particularly those with complex structures involving deoxy sugars, often requires the integration of multiple analytical techniques. nih.govjove.com
Key analytical methods used in glycoside analysis include:
Mass Spectrometry (MS): Provides molecular weight information and structural insights based on fragmentation patterns. researchgate.netmdpi.comcreative-proteomics.commdpi.com Techniques like LC-MS and GC-MS are widely used for identifying and quantifying glycosides. creative-proteomics.commtoz-biolabs.com Different ionization techniques, such as ESI and MALDI, are employed depending on the sample. researchgate.netcreative-proteomics.comcreative-proteomics.com MS/MS analysis is particularly useful for determining sugar types and linkage positions. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural and conformational information about sugars and glycosidic linkages. jove.commtoz-biolabs.comglycoforum.gr.jp Chemical shifts and coupling constants obtained from NMR experiments are valuable for determining sugar composition, linkage positions, and configurations. mtoz-biolabs.comglycoforum.gr.jp NMR is also used to study the conformation and dynamics of oligosaccharides in solution. diva-portal.orgdiva-portal.orgresearchgate.netglycoforum.gr.jp
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate glycosides and their sugar components. creative-proteomics.commtoz-biolabs.com These methods are often coupled with MS for enhanced identification and quantification. creative-proteomics.commtoz-biolabs.com
Integrated approaches combining techniques like LC-MS/MS and NMR are employed for systematic characterization of glycoside metabolism and enzymatic activities. nih.govjove.com This multi-disciplinary approach allows for precise characterization at molecular, enzymatic, and metabolic levels. nih.gov
Data Table: Analytical Techniques for Glycoside Characterization
| Technique | Information Provided | Common Applications |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, structural info | Identification, quantification, linkage analysis |
| Nuclear Magnetic Resonance (NMR) | Detailed structural info, conformation, dynamics | Sugar type, linkage configuration, 3D structure |
| Chromatography (HPLC, GC) | Separation of components | Purification, separation before MS or NMR analysis |
Q & A
Q. What are the established methods for synthesizing and characterizing Digitoxose in laboratory settings?
Digitoxose (2,6-dideoxy-D-ribo-hexose) is synthesized through selective deoxygenation of ribose derivatives or via palladium-catalyzed de novo methods for analogs like MonoD (a β-D-digitoxose derivative). Key steps include protecting-group strategies to achieve regioselective deoxygenation at C2 and C6 positions. Structural characterization employs NMR (e.g., H/C) to confirm stereochemistry and mass spectrometry (MS) for molecular weight validation. Industrial extraction from Digitalis species remains common, but synthetic routes are critical for generating analogs with modified bioactivity .
Q. How does Digitoxose contribute to the bioactivity of cardiac glycosides like digitoxin?
Digitoxose is a monosaccharide subunit in cardiac glycosides (e.g., digitoxin, digoxin) that enhances solubility and target binding. Its 2,6-dideoxy structure reduces metabolic degradation, prolonging the compound’s half-life. The sugar moiety facilitates interaction with Na-K-ATPase, a key target in cardiotonic activity. Experimental studies using enzyme inhibition assays and molecular docking highlight Digitoxose’s role in stabilizing glycoside-enzyme complexes .
Q. Which analytical techniques are most effective for identifying Digitoxose-containing glycosides in plant extracts?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, MS spectra of [M+H] adducts reveal signature product ions (e.g., m/z 391 for digitoxigenin) and sugar fragmentation patterns. NMR (e.g., HSQC, HMBC) further resolves glycosidic linkages and anomeric configurations. Comparative studies using pure standards and Digitalis extracts validate these methods .
Advanced Research Questions
Q. What computational approaches best model Digitoxose’s conformational dynamics in solvent environments?
Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) outperform continuum models (e.g., polarizable continuum model, PCM) in predicting anomeric ratios. For Digitoxose, MD simulations yield a 67:33 α/β anomeric ratio, closer to experimental observations than PCM (79:21). Challenges include modeling solvent-sugar hydrogen bonding and entropy changes during ring puckering .
Q. How do metabolic pathways of Digitoxose-containing glycosides differ between in vitro and in vivo systems?
In isolated perfused liver models, digitoxin undergoes hydroxylation and glucuronidation, with lipophilicity dictating metabolic rate. Hydrophobic analogs (e.g., digoxigenin-mono-digitoxoside) resist sugar cleavage but show rapid biliary excretion. In vitro systems often underestimate hepatic uptake and enterohepatic recirculation, necessitating complementary in vivo pharmacokinetic studies .
Q. What strategies resolve contradictions in Digitoxose’s metabolic stability across studies?
Discrepancies arise from variations in experimental models (e.g., species-specific enzymes, lipophilicity gradients). Dose-response meta-analyses and interspecies comparative studies (e.g., rat vs. guinea pig liver perfusion) clarify context-dependent metabolism. Statistical rigor (e.g., Student’s t-test, ANOVA) and sensitivity analyses mitigate confounding variables .
Q. How do structural modifications to Digitoxose alter the therapeutic profile of cardiac glycosides?
Truncating the trisaccharide chain (e.g., MonoD analog) reduces cytotoxicity while retaining Na-K-ATPase affinity. Acetylation at C3/C4 positions enhances metabolic stability but may reduce membrane permeability. Structure-activity relationship (SAR) studies guided by X-ray crystallography and free-energy perturbation simulations optimize therapeutic indices .
Methodological Considerations Table
| Technique | Application Example | Key Data Output | Reference |
|---|---|---|---|
| LC-MS/MS | Profiling Digitalis glycosides | MS spectra with m/z 391 (aglycone) | |
| MD Simulations | Anomeric ratio prediction | 67:33 α/β ratio in explicit solvent | |
| Liver Perfusion Models | Digitoxin metabolism in guinea pigs | Hydroxylation/glucuronidation rates | |
| Palladium Catalysis | Synthesis of MonoD analogs | Modified sugar region with single unit |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
